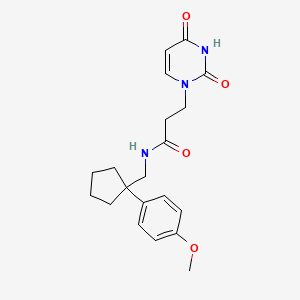
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide is an organic compound that belongs to the class of dihydropyrimidinones. This class is known for a wide range of pharmacological activities. The unique structure of this compound makes it a point of interest for research in various fields such as medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide typically involves the cyclization of urea derivatives with cyclopentanone under acidic or basic conditions. The presence of substituents like the methoxyphenyl group requires specific protective and deprotective strategies during the synthesis to ensure correct substitution.
Industrial Production Methods: In industrial settings, the compound is produced using highly optimized reaction conditions, often in large-scale batch reactors. The process may involve the use of catalysts to improve yield and selectivity. Industrial methods also focus on cost-efficiency and minimizing environmental impact through green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation to yield various oxidation states of its functional groups.
Reduction: Reduction reactions may target the pyrimidinone ring or the ketone functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and other reactive centers.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide or other peroxides for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Conditions vary but often include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent side reactions.
Major Products Formed from These Reactions: Oxidation reactions yield higher oxidation state compounds, such as carboxylic acids or ketones. Reduction reactions typically produce alcohols or amines, while substitution reactions result in various substituted aromatic or aliphatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)propanamide has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential enzyme inhibition properties.
Medicine: Investigated for its pharmacological effects, potentially acting as an anti-inflammatory or anticancer agent.
Industry: Employed in the synthesis of materials with specific properties, such as polymers or specialty chemicals.
Wirkmechanismus
Comparison with Other Similar Compounds: Compared to other dihydropyrimidinones, this compound stands out due to its unique substituents, which confer distinct physicochemical properties and biological activities. Similar compounds may include different substitution patterns or functional groups that alter their reactivity and application profiles.
Vergleich Mit ähnlichen Verbindungen
2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl derivatives
Cyclopentanone derivatives with aromatic substitutions
N-(cyclopentylmethyl)propanamide analogs
There you go, a comprehensive breakdown of this intricate compound. Fascinating stuff, isn't it? If there's anything else you'd like to delve into, feel free to ask!
Eigenschaften
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-27-16-6-4-15(5-7-16)20(10-2-3-11-20)14-21-17(24)8-12-23-13-9-18(25)22-19(23)26/h4-7,9,13H,2-3,8,10-12,14H2,1H3,(H,21,24)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNYSPDQVRMOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













